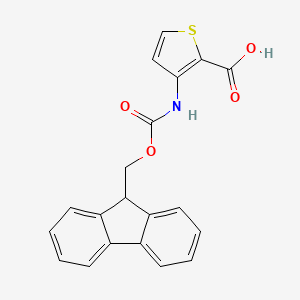
3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, an amino group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene-2-carboxylic acid core. This core can be synthesized through a series of reactions, including the Friedel-Crafts acylation and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield amino derivatives of the thiophene ring.
Substitution: Substitution reactions can lead to the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions between thiophene derivatives and biological targets. It may also serve as a probe to investigate cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structural features may contribute to the design of compounds with specific biological activities.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism by which 3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid
FMOC-D-Pentafluorophenylalanine
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid
Uniqueness: 3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid is unique due to its thiophene ring, which imparts different chemical and physical properties compared to similar compounds. This structural difference can lead to distinct reactivity and biological activity.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-19(23)18-17(9-10-26-18)21-20(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBUOHPRDKRUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(SC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
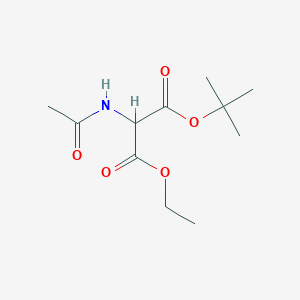
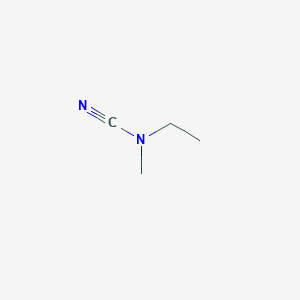
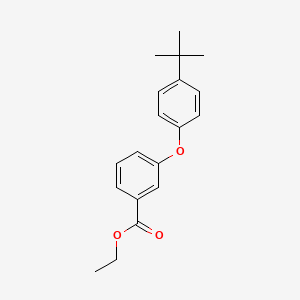
![N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide](/img/structure/B2834794.png)
![N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2834795.png)
![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2834798.png)
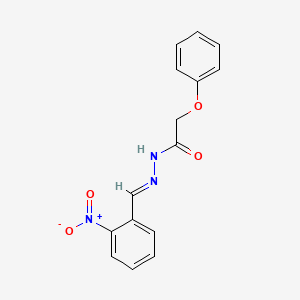
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)
![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)
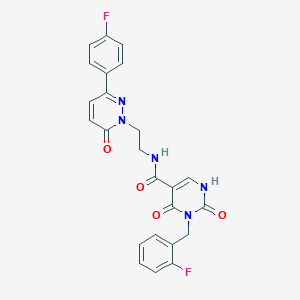
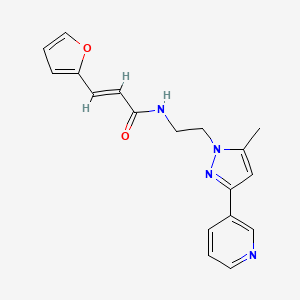
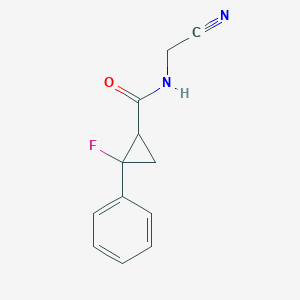
![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)
